2-(Cyclopropylamino)-5-nitrobenzonitrile
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Overview
Description
2-(Cyclopropylamino)-5-nitrobenzonitrile is an organic compound that features a cyclopropylamino group attached to a benzonitrile ring, with a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylamino)-5-nitrobenzonitrile typically involves the nitration of 2-(Cyclopropylamino)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield 2-(Cyclopropylamino)-5-aminobenzonitrile.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace the nitrile group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base or acid catalyst.
Major Products:
Reduction: 2-(Cyclopropylamino)-5-aminobenzonitrile.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclopropylamino)-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-5-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
2-(Cyclopropylamino)benzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitrobenzonitrile: Lacks the cyclopropylamino group, which may affect its biological activity and chemical reactivity.
2-(Cyclopropylamino)-4-nitrobenzonitrile: Similar structure but with the nitro group at a different position, which can influence its reactivity and properties.
Uniqueness: 2-(Cyclopropylamino)-5-nitrobenzonitrile is unique due to the presence of both the cyclopropylamino and nitro groups, which confer distinct chemical and biological properties
Biological Activity
2-(Cyclopropylamino)-5-nitrobenzonitrile (CAS Number: 941017-94-3) is an organic compound characterized by its unique structure, which includes a cyclopropylamino group and a nitro group attached to a benzonitrile framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C₁₀H₉N₃O₂
- Molecular Weight : Approximately 203.2 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, resulting in various biological effects. It is hypothesized that the compound may inhibit certain enzymes or receptors, thereby affecting metabolic pathways.
Anticancer Properties
Preliminary investigations suggest potential anticancer activity, particularly against ovarian cancer cells. The compound's ability to interfere with cellular signaling pathways may contribute to its effectiveness in inhibiting tumor growth.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study conducted on related compounds highlighted the importance of structural features in determining biological activity. The presence of both the cyclopropylamino and nitro groups was found to enhance antimicrobial efficacy compared to simpler analogs.
-
Anticancer Activity Assessment :
- In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance, compounds with similar nitro substitutions were effective against ovarian cancer cells, suggesting that this compound may also possess similar properties.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(Cyclopropylamino)benzonitrile | Lacks nitro group | Reduced reactivity |
5-Nitrobenzonitrile | Lacks cyclopropylamino group | Limited biological activity |
2-(Cyclopropylamino)-4-nitrobenzonitrile | Nitro group at different position | Varies in reactivity and properties |
Synthesis and Reaction Pathways
The synthesis of this compound typically involves nitration processes using concentrated nitric acid and sulfuric acid under controlled conditions. Key reactions include:
- Nitration : Introduction of the nitro group.
- Reduction : Can yield derivatives like 2-(Cyclopropylamino)-5-aminobenzonitrile.
- Substitution Reactions : The nitrile group can participate in nucleophilic substitutions.
Properties
IUPAC Name |
2-(cyclopropylamino)-5-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-6-7-5-9(13(14)15)3-4-10(7)12-8-1-2-8/h3-5,8,12H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLERGCQGOPMYNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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